(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrroloquinoline core, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyrroloquinoline core. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Specific reagents and conditions vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of catalysts and green chemistry principles can also be integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the thiazolidine ring in the target compound.
Diketene: Used in the synthesis of various organic compounds, including those with similar structural motifs.
Uniqueness
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C20H20N2O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-2-sulfanylidene-5-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c1-6-21-18(24)16(26-19(21)25)14-13-8-10(2)7-12-11(3)9-20(4,5)22(15(12)13)17(14)23/h7-9H,6H2,1-5H3/b16-14- |
InChI Key |
HQNALZKPOXKWRL-PEZBUJJGSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)SC1=S |
Origin of Product |
United States |
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